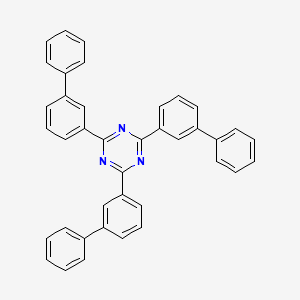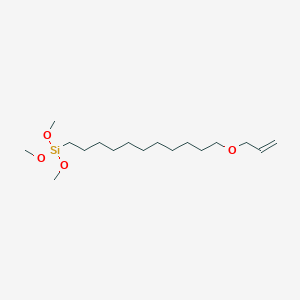
Allyloxyundecyltrimethoxysilane
Overview
Description
Allyloxyundecyltrimethoxysilane: is an organosilane compound with the molecular formula C17H36O4Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in surface modification and functionalization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyloxyundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyltrimethoxysilane with allyl alcohol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and vacuum distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Allyloxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form , which can further condense to form siloxane bonds.
Oxidation: The allyl group can be oxidized to form or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
- Various substituted silanes from nucleophilic substitution .
Silanols: and from hydrolysis.
Epoxides: and from oxidation.
Scientific Research Applications
Chemistry: Allyloxyundecyltrimethoxysilane is widely used in the field of surface chemistry for the functionalization of surfaces. It is employed to modify the surface properties of materials such as glass , metals , and polymers , enhancing their adhesion, hydrophobicity, and chemical resistance .
Biology: In biological research, this compound is used to immobilize biomolecules on surfaces for applications in biosensors and biochips . The compound’s ability to form stable siloxane bonds with oxide surfaces makes it ideal for creating functionalized surfaces for biological assays .
Medicine: The compound is also explored for its potential in drug delivery systems. Its ability to modify the surface of nanoparticles can improve the stability and targeting of drug-loaded nanoparticles, enhancing their therapeutic efficacy .
Industry: In industrial applications, this compound is used as a coupling agent in the production of composite materials . It improves the interfacial adhesion between the organic and inorganic components, resulting in materials with superior mechanical properties .
Mechanism of Action
The mechanism of action of allyloxyundecyltrimethoxysilane involves the formation of covalent bonds with surface hydroxyl groups. The methoxy groups of the compound hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .
Comparison with Similar Compounds
- 3-Aminopropyltriethoxysilane (APTES)
- 3-Mercaptopropyltrimethoxysilane (MPTMS)
- Glycidyloxypropyltrimethoxysilane (GOPS)
Comparison: Allyloxyundecyltrimethoxysilane is unique due to its long alkyl chain and allyl functional group, which provide distinct hydrophobic and reactive properties. Compared to APTES, which is commonly used for amine functionalization, this compound offers better hydrophobicity and flexibility. MPTMS, with its thiol group, is more suited for applications requiring thiol functionalization, while GOPS is preferred for epoxy functionalization .
Properties
IUPAC Name |
trimethoxy(11-prop-2-enoxyundecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si/c1-5-15-21-16-13-11-9-7-6-8-10-12-14-17-22(18-2,19-3)20-4/h5H,1,6-17H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWCSRPVHCXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCOCC=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


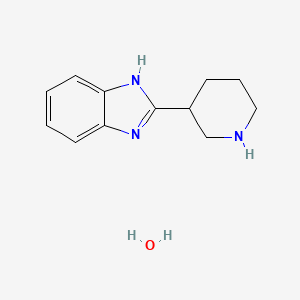
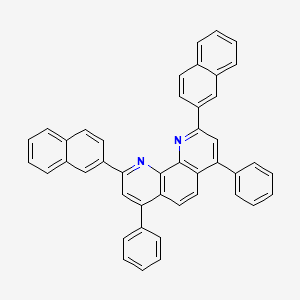
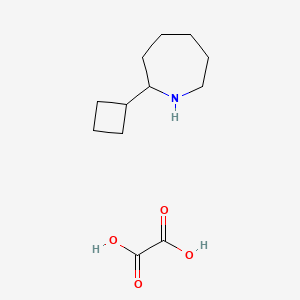
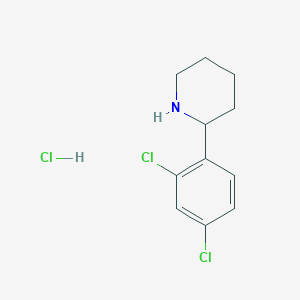
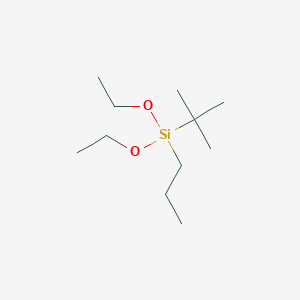
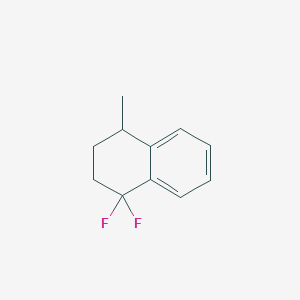
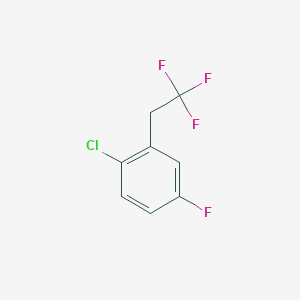
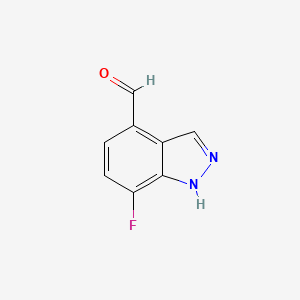
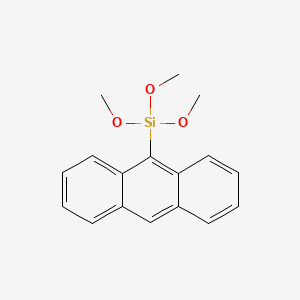
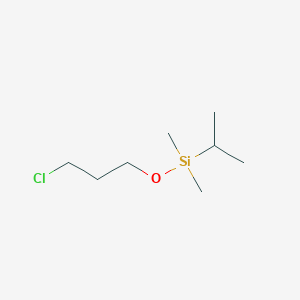
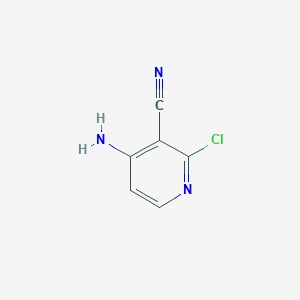
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)
